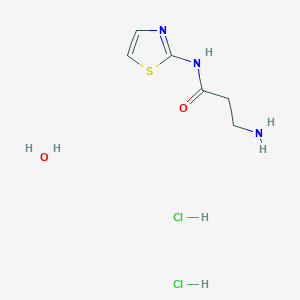

N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate

CAS No.:

Cat. No.: VC13529500

Molecular Formula: C6H13Cl2N3O2S

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13Cl2N3O2S |

|---|---|

| Molecular Weight | 262.16 g/mol |

| IUPAC Name | 3-amino-N-(1,3-thiazol-2-yl)propanamide;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C6H9N3OS.2ClH.H2O/c7-2-1-5(10)9-6-8-3-4-11-6;;;/h3-4H,1-2,7H2,(H,8,9,10);2*1H;1H2 |

| Standard InChI Key | GBDWFZNNJLLDTG-UHFFFAOYSA-N |

| SMILES | C1=CSC(=N1)NC(=O)CCN.O.Cl.Cl |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CCN.O.Cl.Cl |

Introduction

Synthesis and Preparation

The synthesis of compounds similar to N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate typically involves amide bond formation between the thiazole derivative and the beta-alanine part. This can be achieved through standard peptide coupling reactions using reagents like carbodiimides or chloroformates. The dihydrochloride salt is likely formed by treating the amide with hydrochloric acid.

Potential Applications

While specific applications for N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. For example, thiazole derivatives have been explored for their anti-inflammatory and analgesic properties . The beta-alanine backbone can contribute to bioavailability and stability in biological systems.

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high yield and purity.

-

Biological Activity Evaluation: Assessing the compound's potential as a therapeutic agent by evaluating its anti-inflammatory, analgesic, or other biological activities.

-

Pharmacokinetic Studies: Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems to understand its bioavailability and potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume